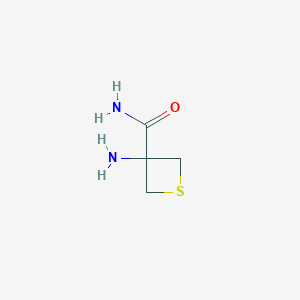![molecular formula C15H11NO B12863405 (2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound characterized by the presence of a formyl group and an acetonitrile group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-bromo-2’-formylbiphenyl with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Another method involves the use of palladium-catalyzed coupling reactions to form the biphenyl structure, followed by formylation and nitrile formation steps .
Industrial Production Methods
Industrial production of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: (2’-Carboxy[1,1’-biphenyl]-4-yl)acetonitrile.
Reduction: (2’-Formyl[1,1’-biphenyl]-4-yl)ethylamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2’-Formyl[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2’-Formyl[1,1’-biphenyl]-4-yl)methanol: Contains a hydroxyl group instead of a nitrile group.
(2’-Formyl[1,1’-biphenyl]-4-yl)amine: Features an amine group instead of a nitrile group.
Uniqueness
(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H11NO |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-[4-(2-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-10-9-12-5-7-13(8-6-12)15-4-2-1-3-14(15)11-17/h1-8,11H,9H2 |
InChI-Schlüssel |
ABGUSLXPYCCWDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


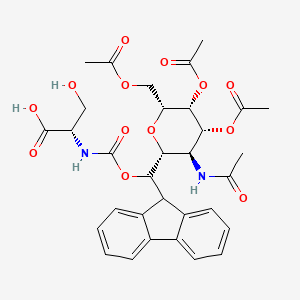



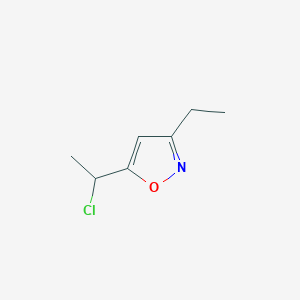

![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
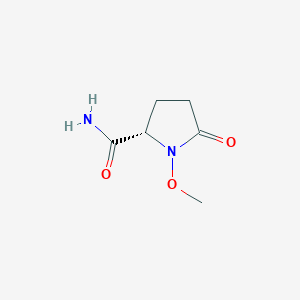
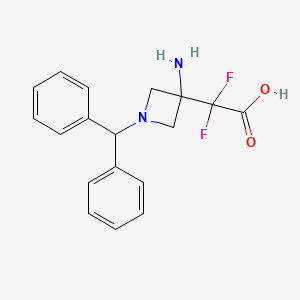


![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
